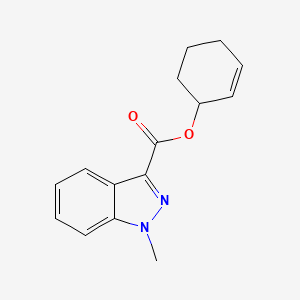![molecular formula C16H18O3 B11856583 (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid CAS No. 7668-59-9](/img/structure/B11856583.png)
(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid is an organic compound characterized by a naphthalene ring attached to a hexanoic acid chain via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid typically involves the reaction of 2-naphthol with a suitable hexanoic acid derivative under specific conditions. One common method is the esterification of 2-naphthol with hexanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Naphthol: A precursor in the synthesis of (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid, known for its reactivity and versatility in organic synthesis.
Hexanoic Acid: A simple carboxylic acid used in various chemical reactions and industrial applications.
Naphthoquinones: Oxidized derivatives of naphthalene with significant biological activities.
Uniqueness: this compound is unique due to its combined structural features of a naphthalene ring and a hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7668-59-9 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
(2R)-2-naphthalen-2-yloxyhexanoic acid |
InChI |
InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m1/s1 |
Clé InChI |
TWQJGSAQDREGBG-OAHLLOKOSA-N |
SMILES isomérique |
CCCC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)

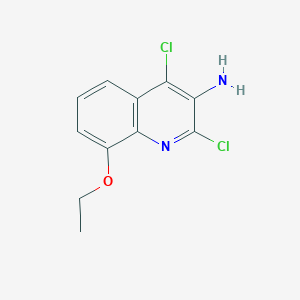
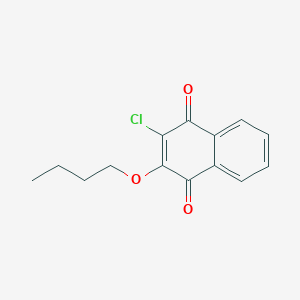
![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
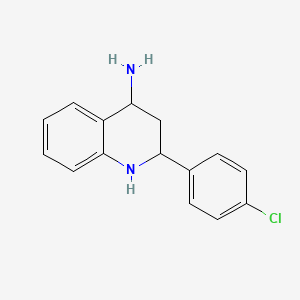
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
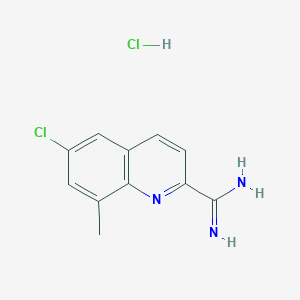
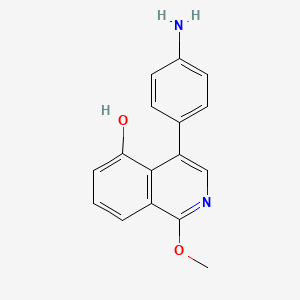
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
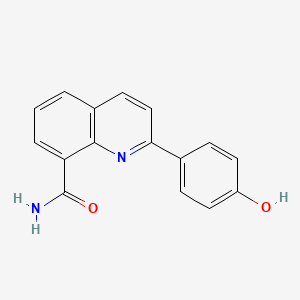
![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

